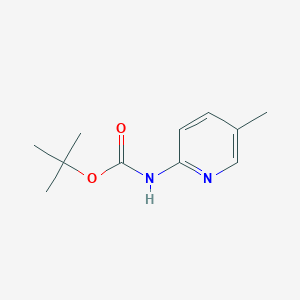
Tert-butyl 5-methylpyridin-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-methylpyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 5-methylpyridin-2-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted at the 5-position with a tert-butyl carbamate group. The molecular formula is C11H15N2O2, with a molecular weight of approximately 209.25 g/mol. The presence of the pyridine ring is significant as it is commonly associated with various biological activities, including antimicrobial and anticancer effects.
The specific mechanism of action for this compound is not fully elucidated in current literature. However, similar compounds have been shown to interact with biological targets such as enzymes and receptors. The carbamate functional group may facilitate interactions through hydrogen bonding or nucleophilic attacks on active sites in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.
Antimicrobial Activity
Pyridine derivatives, including this compound, have been reported to exhibit antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, a study reported that pyridine-based carbamates showed significant activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has indicated that certain pyridine derivatives possess anticancer activity. A case study involving related compounds showed selective cytotoxicity against cancer cell lines while sparing normal cells. The selectivity is crucial for developing effective cancer therapies with minimal side effects .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Not specified | |
| Pyridine derivative A | Anticancer | 10 | |
| Pyridine derivative B | Antimicrobial | 15 | |
| Pyridine derivative C | Anticancer | 5 |
Case Studies
- Antimalarial Activity : A study evaluated the efficacy of similar pyridine derivatives against Plasmodium falciparum, demonstrating that compounds could inhibit parasite growth effectively while showing low toxicity to human lymphocytes. This suggests potential for developing antimalarial drugs based on the pyridine scaffold .
- Cytotoxicity Profiling : In a cytotoxicity assay against various cancer cell lines, related compounds exhibited an EC50 range from 1 to 100 µM, indicating their potential as therapeutic agents in oncology .
科学的研究の応用
Chemistry
In organic synthesis, tert-butyl 5-methylpyridin-2-ylcarbamate is utilized as an intermediate for constructing various heterocyclic compounds. Its ability to undergo diverse chemical reactions makes it a valuable building block for synthesizing more complex molecules.
Biology
This compound is also significant in biological research. It serves as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. Its structural characteristics allow it to interact selectively with biological targets, facilitating studies on enzyme mechanisms and cellular pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Research indicates that it may have activity against specific diseases by targeting particular enzymes or receptors involved in disease progression.
- Case Study : A study examined the compound's efficacy against multidrug-resistant bacterial strains, revealing potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.
Industry
The compound finds applications in industrial processes, particularly in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity allows it to be incorporated into various formulations, enhancing product performance.
特性
IUPAC Name |
tert-butyl N-(5-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-6-9(12-7-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGRLGXFSNTKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













